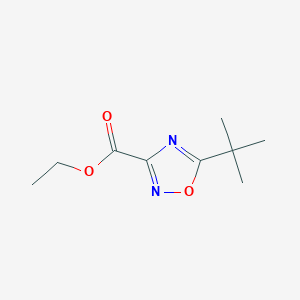

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

描述

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C9H14N2O3. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

准备方法

The synthesis of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of tert-butylamidoxime with ethyl chloroformate. The reaction is catalyzed by p-toluenesulfonic acid and zinc chloride, which facilitate the formation of the oxadiazole ring . The reaction conditions generally include the use of a solvent such as dimethylformamide and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative, a critical intermediate for further functionalization.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Saponification | LiOH (3 eq.), MeOH/H₂O (1:1), 24 h, RT | 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | Quantitative |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt, which is acidified to the free acid.

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position (tert-butyl site) under specific conditions, though steric hindrance from the tert-butyl group limits reactivity.

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Aminolysis | AlMe₃, toluene, 0°C → RT | 5-tert-butyl-N-substituted oxadiazole-3-carboxamides | 60–80% |

Key Observation : The use of Lewis acids (e.g., AlMe₃) facilitates deprotonation of amines, enhancing nucleophilic attack on the oxadiazole ring.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or other dipolarophiles, forming fused heterocyclic systems.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitrile oxide cycloaddition | PTSA–ZnCl₂, DMF, 120°C, 4 h | 3-tert-butyl-5-aryl-1,2,4-oxadiazoles | 59% |

Limitation : Steric bulk from the tert-butyl group reduces reaction efficiency compared to less hindered analogs.

Functionalization via Ester Group

The ethyl ester serves as a handle for further derivatization, including transesterification and reduction.

Transesterification

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanolysis | NaOMe, MeOH, reflux | Methyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | 85% |

Reduction to Alcohol

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, 0°C → RT | 5-tert-butyl-1,2,4-oxadiazole-3-methanol | 70% |

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring can undergo cleavage, though this is less common due to its stability.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | tert-Butyl cyanurate derivatives | 40–50% |

Critical Analysis of Reactivity

- Steric Effects : The tert-butyl group at C5 significantly hinders reactions at the oxadiazole ring, favoring transformations at the ester group.

- Electronic Effects : The electron-withdrawing nature of the oxadiazole ring activates the ester carbonyl toward nucleophilic attack.

- Stability : The compound is stable under standard storage conditions (room temperature, dry environment) but degrades under prolonged exposure to strong acids/bases .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, may possess significant anticancer properties. Studies have shown that certain oxadiazole derivatives act as potent apoptosis inducers in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated moderate activity against human cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Antiviral Potential

The oxadiazole moiety is also associated with antiviral activity. Research has explored the synthesis of various oxadiazole derivatives for their ability to inhibit viral replication. This compound could be a candidate for further studies to evaluate its efficacy against specific viral strains .

Neuroprotective Effects

Oxadiazoles have been identified as neuroprotectants in certain studies. The potential neuroprotective effects of this compound warrant exploration as they may contribute to treatments for neurodegenerative diseases .

Agrochemical Applications

There is growing interest in the use of oxadiazoles in agrochemicals due to their herbicidal and fungicidal properties. Compounds like this compound may serve as active ingredients in developing new pesticides or fungicides that target specific plant pathogens while minimizing environmental impact .

Materials Science

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound could be utilized in synthesizing new polymeric materials with improved characteristics for industrial applications .

Fluorescent Materials

Research into the photophysical properties of oxadiazoles has led to their application in developing fluorescent materials. The unique electronic structure of this compound may allow it to be used in creating luminescent compounds for sensors or display technologies .

Case Studies and Research Findings

作用机制

The mechanism of action of ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to engage in hydrogen bonding and other interactions with biological molecules .

相似化合物的比较

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

tert-Butyl 1,2,4-oxadiazole-3-carboxylate: Lacks the ethyl ester group, which affects its solubility and reactivity.

1,2,4-Oxadiazole-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative efficacy in various studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the tert-butyl group at the 5-position and the ethyl ester at the carboxylic acid position contribute to its unique chemical reactivity and solubility characteristics. This structural configuration is believed to influence its biological activity significantly.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. This compound has shown promise in several areas:

-

Anticancer Activity :

- Several studies have reported that oxadiazole derivatives possess anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. These compounds often induce apoptosis in a dose-dependent manner .

- In vitro studies have shown that certain oxadiazole derivatives can inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression .

-

Antimicrobial Properties :

- This compound exhibits antimicrobial activity against various bacterial and fungal strains. The presence of the oxadiazole ring is crucial for this activity, as it enhances interaction with microbial targets.

- Anti-inflammatory Effects :

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit enzymes related to cell proliferation or survival, contributing to its anticancer effects.

- Apoptosis Induction : Studies have indicated that this compound can activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death .

Comparative Efficacy

The efficacy of this compound can be compared with other oxadiazole derivatives:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Anticancer (MCF-7), Antimicrobial |

| Doxorubicin | ~0.79–5.51 | Standard anticancer agent |

| Combretastatin-A4 | TBD | Anticancer (comparison for new derivatives) |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

Case Studies

- Cytotoxicity Studies : A study assessing the cytotoxic effects of various oxadiazole derivatives found that compounds structurally similar to ethyl 5-tert-butyl-1,2,4-oxadiazole exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and A549 .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

属性

IUPAC Name |

ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSTGOEPQIEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578140 | |

| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158154-63-3 | |

| Record name | Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。